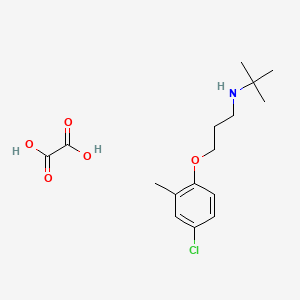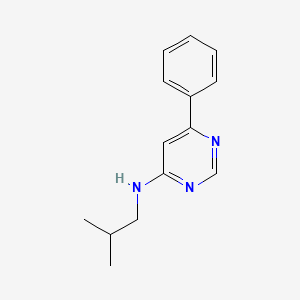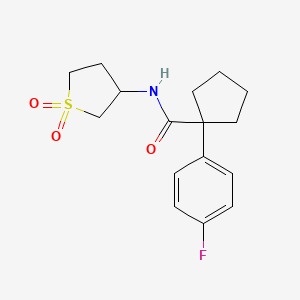![molecular formula C10H10N4O B6123418 3-[(4-methylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6123418.png)
3-[(4-methylphenyl)amino]-1,2,4-triazin-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-methylphenyl)amino]-1,2,4-triazin-5(4H)-one, commonly known as MPT, is a heterocyclic compound that belongs to the triazine family. It is a potent inhibitor of protein kinases and has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用機序
MPT exerts its biological effects by inhibiting protein kinases, which are enzymes that regulate various cellular processes such as cell growth, differentiation, and survival. MPT specifically targets the ATP-binding site of protein kinases, thereby preventing their activation and downstream signaling. This leads to the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammatory responses.
Biochemical and Physiological Effects:
MPT has been shown to have a wide range of biochemical and physiological effects. In cancer cells, MPT inhibits the activity of protein kinases such as AKT, ERK, and JNK, which are involved in cell survival and proliferation. This leads to the inhibition of cell growth and induction of apoptosis. Inflammation is a complex process that involves the activation of various signaling pathways, including the NF-κB pathway. MPT has been found to inhibit the activation of NF-κB and the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurodegenerative disorders, MPT has been shown to protect neurons from oxidative stress and inflammation, thereby improving cognitive function and reducing neuronal damage.
実験室実験の利点と制限
MPT has several advantages for lab experiments. It is a potent inhibitor of protein kinases and has been extensively characterized for its biological effects. MPT is also relatively easy to synthesize and purify, making it a convenient tool for studying protein kinase signaling pathways. However, MPT has some limitations for lab experiments. It has a relatively short half-life in vivo, which may limit its therapeutic potential. Additionally, MPT has off-target effects on other enzymes and signaling pathways, which may complicate its interpretation in complex biological systems.
将来の方向性
For the study of MPT include the development of novel cancer therapeutics, neuroprotective agents, and anti-inflammatory drugs.
合成法
MPT can be synthesized by reacting 4-methylphenylamine with cyanuric chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of MPT as a white crystalline solid. The purity of MPT can be improved by recrystallization from a suitable solvent.
科学的研究の応用
MPT has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. MPT has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, MPT has been investigated for its neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
3-(4-methylanilino)-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-7-2-4-8(5-3-7)12-10-13-9(15)6-11-14-10/h2-6H,1H3,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPDXPMMMQITGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methylphenyl)amino]-1,2,4-triazin-5-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-{[3-(2,4-difluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]carbonyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B6123348.png)
![N-ethyl-1-[2-(4-methoxyphenyl)ethyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6123352.png)
![4-benzyl-1-[(2-methyl-2-propen-1-yl)thio]-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B6123357.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B6123359.png)

![2-[4-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6123393.png)
![methyl [5-(4-isopropylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B6123395.png)

![2-{3-[2-(4-fluorophenyl)vinyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B6123400.png)
![ethyl 4-{1-[4-(methoxycarbonyl)benzyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6123413.png)
![(4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6123419.png)

![N-(2-bromophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6123439.png)